
7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one” is a complex organic molecule. It contains a total of 43 bonds, including 23 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, and 1 urea (-thio) derivative . The molecule consists of 41 atoms, including 20 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 705.9±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C. Its enthalpy of vaporization is 103.3±3.0 kJ/mol, and it has a flash point of 380.7±35.7 °C. The compound’s index of refraction is 1.713, and its molar refractivity is 127.3±0.5 cm^3. It has 6 H bond acceptors, 0 H bond donors, 4 freely rotating bonds, and 1 violation of the Rule of 5. Its ACD/LogP is 6.49 .Scientific Research Applications
Synthesis and Chemical Transformations
One notable study elaborates on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives through intramolecular electrophilic cyclization, demonstrating the compound's versatility in forming linearly fused heterocyclic systems. This research highlights the regioselective interaction with halogens and chalcogen tetrahalides, showcasing the compound's potential as a precursor for various pharmacologically relevant structures (Kut, Onysko, & Lendel, 2020).
Antitumor and Antibacterial Agents
Another facet of research focuses on the compound's derivatives for their potential as antitumor and antibacterial agents. Novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, containing a 5-thio substituent, were synthesized and evaluated as inhibitors of thymidylate synthase and for their antitumor and antibacterial properties. These studies underscore the compound's relevance in the development of new therapeutic agents targeting specific biological pathways (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Novel Derivatives and Their Biological Screening
Further investigations have led to the synthesis of novel derivatives like 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, revealing the structural adaptability of this chemical framework. These derivatives have been subjected to various chemical transformations, offering access to a broad range of biologically active compounds (Al-Salahi & Geffken, 2011).
Anticonvulsant and Antiviral Activities
The compound's derivatives have also been evaluated for their anticonvulsant and antiviral activities. Research in this area has led to the development of quinazolinone derivatives with promising bioavailability and activity profiles, indicating the compound's potential utility in designing drugs with specific central nervous system (CNS) targets (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
properties
IUPAC Name |
7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-10-4-6-11(7-5-10)15-14-12(18-16(21)19-15)8-17(2,3)9-13(14)20/h4-7,15H,8-9H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLHULVUOGQYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-4-(4-methylphenyl)-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2779822.png)
![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)
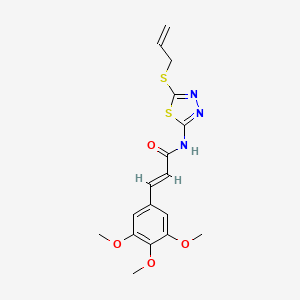
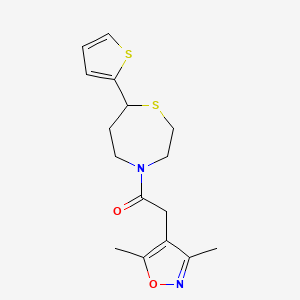
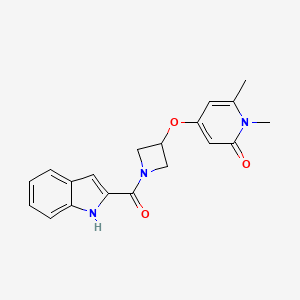
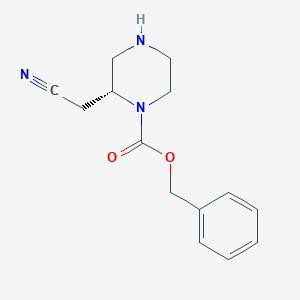

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-((2E)but-2-enyl)-1,7-dimethyl-8-(3-methylphenyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2779836.png)
![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)
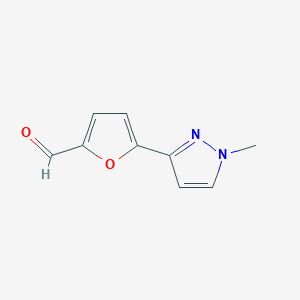
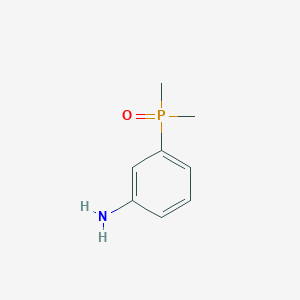
![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)